![molecular formula C22H25ClN2O3 B2854891 2-Chloro-3-{4-[(3-methylpiperidino)carbonyl]piperidino}naphthoquinone CAS No. 439108-69-7](/img/structure/B2854891.png)
2-Chloro-3-{4-[(3-methylpiperidino)carbonyl]piperidino}naphthoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-{4-[(3-methylpiperidino)carbonyl]piperidino}naphthoquinone is a chemical compound with the molecular formula C22H25ClN2O3 . It is used in scientific research and exhibits unique properties that make it valuable for various applications, such as studying oxidative stress and drug synthesis.
Synthesis Analysis
The synthesis of 1,4-naphthoquinone derivatives, including 2-Chloro-3-{4-[(3-methylpiperidino)carbonyl]piperidino}naphthoquinone, is of great interest since these compounds exhibit strong activity as antimalarial, antibacterial, antifungal, and anticancer agents . A series of 50 naphthoquinone derivatives was synthesized and evaluated for antibacterial and antifungal activity .Molecular Structure Analysis
The molecular structure of 2-Chloro-3-{4-[(3-methylpiperidino)carbonyl]piperidino}naphthoquinone can be found in various databases, such as PubChem .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-3-{4-[(3-methylpiperidino)carbonyl]piperidino}naphthoquinone can be found in various databases, such as PubChem .Scientific Research Applications
Antimicrobial Activity
Naphthoquinones, including 2-Chloro-3-{4-[(3-methylpiperidino)carbonyl]piperidino}naphthoquinone, have been reported to have significant antimicrobial properties . They have been used in traditional medicine to treat various human diseases . The chemical modification of naphthoquinones, such as introducing amines, amino acids, furan, pyran, pyrazole, triazole, indole, among other chemical groups, improves their pharmacological properties .
Antitumoral Activity
Naphthoquinones are also known for their antitumoral effects . They have potential biological activity associated with redox properties and other mechanisms . Preclinical evaluation of antitumoral naphthoquinones derivatives is included because cancer is a worldwide health problem .
Antibacterial Activity
Naphthoquinone derivatives exhibit strong action as antibacterial agents . They have been evaluated for antibacterial activity against Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis, Staphylococcus aureus .
Antifungal Activity
Naphthoquinone derivatives have been synthesized and evaluated for antifungal activity against Candida krusei, Candida parapsilosis and Cryptococcus neoformans . The Candida species were the most susceptible microorganisms .
Antimalarial Activity
The synthesis of novel derivatives of 1,4-naphthoquinone is of particular interest since these compounds exhibit strong action as antimalarial agents .
Pharmaceutical Testing
2-Chloro-3-{4-[(3-methylpiperidino)carbonyl]piperidino}naphthoquinone is used for pharmaceutical testing . High-quality reference standards are used for accurate results .
Safety and Hazards
properties
IUPAC Name |
2-chloro-3-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O3/c1-14-5-4-10-25(13-14)22(28)15-8-11-24(12-9-15)19-18(23)20(26)16-6-2-3-7-17(16)21(19)27/h2-3,6-7,14-15H,4-5,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVSLHAYRATGBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2CCN(CC2)C3=C(C(=O)C4=CC=CC=C4C3=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-{4-[(3-methylpiperidino)carbonyl]piperidino}naphthoquinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

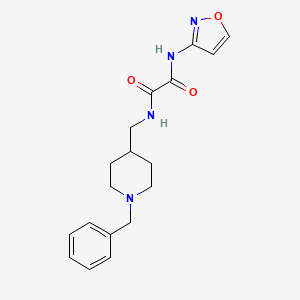
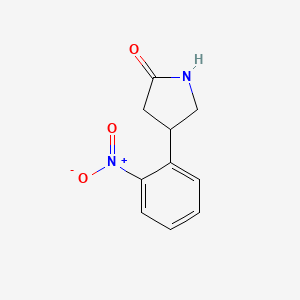
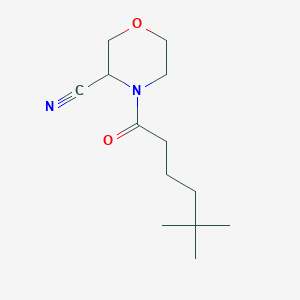
![N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2854812.png)
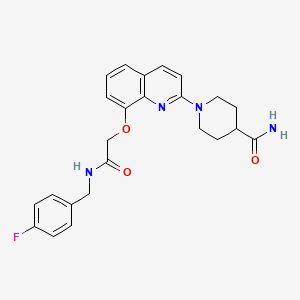
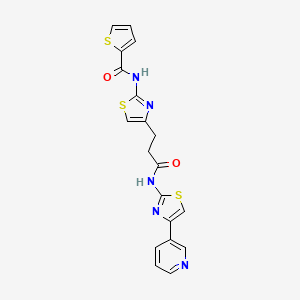
![5-{1-[3-(4-Methoxyphenyl)propanoyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2854823.png)
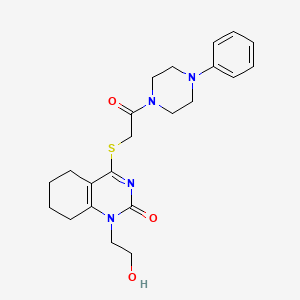
![3-Bromo-2-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2854825.png)
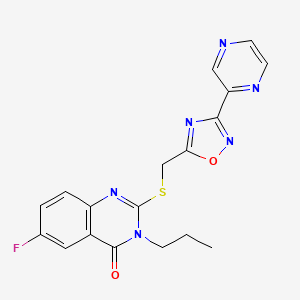
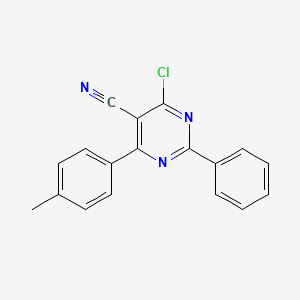


![2-Aza-spiro[4.4]nonane-4-carboxylic acid hydrochloride](/img/structure/B2854831.png)